4-Chloro-2-(difluoromethoxy)pyrimidine
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Overview
Description
4-Chloro-2-(difluoromethoxy)pyrimidine is an aromatic heterocyclic compound that contains a pyrimidine ring substituted with a chlorine atom at the 4-position and a difluoromethoxy group at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-(difluoromethoxy)pyrimidine typically involves the reaction of 4-chloropyrimidine with difluoromethoxy reagents under specific conditions. One common method includes the use of difluoromethyl ether in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-(difluoromethoxy)pyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 4-position can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Electrophilic Substitution: The pyrimidine ring can participate in electrophilic substitution reactions, although these are less common due to the electron-withdrawing effects of the substituents.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide, potassium thiolate, or primary amines are commonly used.
Electrophilic Substitution: Reagents like halogens or nitrating agents can be used under acidic conditions, although these reactions are less favorable.
Major Products
Nucleophilic Substitution: The major products include substituted pyrimidines where the chlorine atom is replaced by the nucleophile.
Electrophilic Substitution: Products include halogenated or nitrated pyrimidines, depending on the reagents used.
Scientific Research Applications
4-Chloro-2-(difluoromethoxy)pyrimidine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds, including kinase inhibitors and antiviral agents.
Materials Science: The compound is used in the development of advanced materials, such as organic semiconductors and liquid crystals.
Biological Research: It serves as a probe in biochemical studies to investigate enzyme mechanisms and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 4-Chloro-2-(difluoromethoxy)pyrimidine depends on its specific application:
Kinase Inhibition: In medicinal chemistry, it acts as a kinase inhibitor by binding to the ATP-binding site of the enzyme, thereby blocking its activity.
Antiviral Activity: The compound can interfere with viral replication by inhibiting viral enzymes or disrupting viral RNA synthesis.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-2-methoxypyrimidine: Similar in structure but with a methoxy group instead of a difluoromethoxy group.
2,4-Dichloropyrimidine: Contains two chlorine atoms at the 2- and 4-positions instead of a difluoromethoxy group.
Uniqueness
4-Chloro-2-(difluoromethoxy)pyrimidine is unique due to the presence of the difluoromethoxy group, which imparts distinct electronic and steric properties. This makes it a valuable intermediate in the synthesis of compounds with specific biological activities and material properties .
Properties
Molecular Formula |
C5H3ClF2N2O |
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Molecular Weight |
180.54 g/mol |
IUPAC Name |
4-chloro-2-(difluoromethoxy)pyrimidine |
InChI |
InChI=1S/C5H3ClF2N2O/c6-3-1-2-9-5(10-3)11-4(7)8/h1-2,4H |
InChI Key |
FDLNWMGUIBNDBE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(N=C1Cl)OC(F)F |
Origin of Product |
United States |
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